molecular formula C18H20O4 B13517680 3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanal

3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanal

Cat. No.: B13517680
M. Wt: 300.3 g/mol
InChI Key: MKHBOTWBYVTPIO-UHFFFAOYSA-N
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Description

3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanal is an organic compound with the molecular formula C18H20O4 It is a benzyl ether derivative with two methoxy groups and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanal typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethoxybenzaldehyde and benzyl bromide.

    Formation of Benzyl Ether: The benzylation of 3,5-dimethoxybenzaldehyde is carried out using benzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

    Reduction: The resulting benzyl ether is then reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4).

    Oxidation: Finally, the alcohol is oxidized to the aldehyde using an oxidizing agent like pyridinium chlorochromate (PCC).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanal undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl ether group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic conditions, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base.

Major Products

    Oxidation: 3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanoic acid.

    Reduction: 3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanol.

    Substitution: Various substituted benzyl ethers depending on the nucleophile used.

Scientific Research Applications

3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanal involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The benzyl ether and methoxy groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Benzyloxypropionaldehyde: Similar structure but lacks the methoxy groups.

    3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanoic acid: Oxidized form of the compound.

    3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanol: Reduced form of the compound.

Uniqueness

3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanal is unique due to the presence of both benzyl ether and methoxy groups, which confer specific chemical reactivity and biological activity. Its structural features make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

3-(3,5-dimethoxy-4-phenylmethoxyphenyl)propanal

InChI

InChI=1S/C18H20O4/c1-20-16-11-15(9-6-10-19)12-17(21-2)18(16)22-13-14-7-4-3-5-8-14/h3-5,7-8,10-12H,6,9,13H2,1-2H3

InChI Key

MKHBOTWBYVTPIO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OCC2=CC=CC=C2)OC)CCC=O

Origin of Product

United States

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